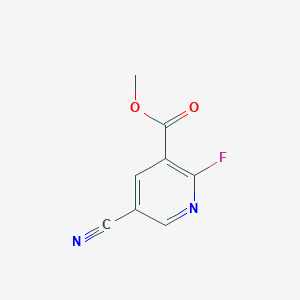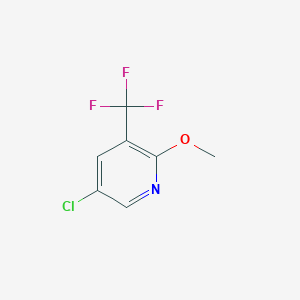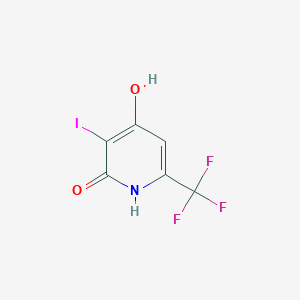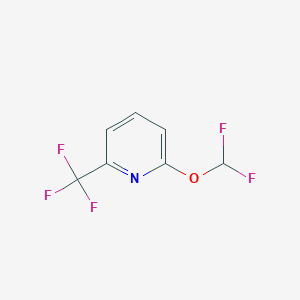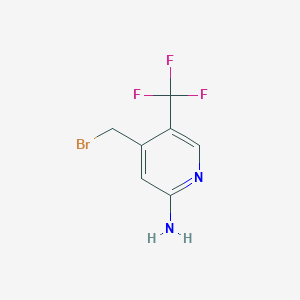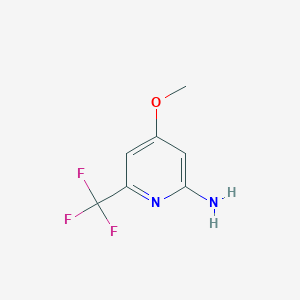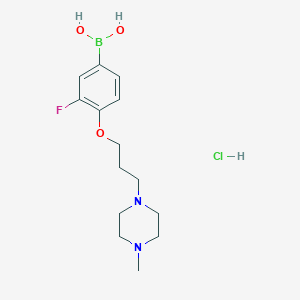
(3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride
描述
(3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the propoxyphenyl intermediate: This step involves the reaction of 3-fluoro-4-hydroxyphenyl with 3-chloropropylamine to form the propoxyphenyl intermediate.
Introduction of the piperazine moiety: The intermediate is then reacted with 4-methylpiperazine to introduce the piperazine group.
Boronic acid formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
(3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride can undergo various chemical reactions, including:
Suzuki-Miyaura coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution reactions: The fluorine atom and piperazine moiety can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura coupling: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
科学研究应用
(3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research, including:
Biology: The compound can be used in the development of molecular probes and sensors due to its boronic acid group, which can interact with diols and other biomolecules.
Industry: The compound can be used in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of (3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride is largely dependent on its interaction with target molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular sensors. The piperazine moiety can interact with various biological targets, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
- (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
(3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorine atom, piperazine moiety, and boronic acid group allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
IUPAC Name |
[3-fluoro-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BFN2O3.ClH/c1-17-6-8-18(9-7-17)5-2-10-21-14-4-3-12(15(19)20)11-13(14)16;/h3-4,11,19-20H,2,5-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMRMYOMTFFCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


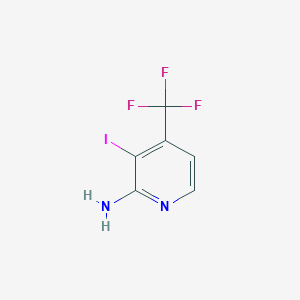
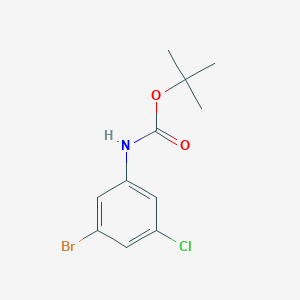
![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)
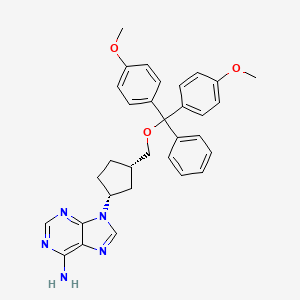
![Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409237.png)
